(Tetrahydro-pyran-2-yloxy)-acetonitrile
Overview
Description
(Tetrahydro-pyran-2-yloxy)-acetonitrile is an organic compound that features a tetrahydropyran ring attached to an acetonitrile group
Scientific Research Applications
(Tetrahydro-pyran-2-yloxy)-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-pyran-2-yloxy)-acetonitrile typically involves the reaction of tetrahydropyran with acetonitrile under specific conditions. One common method is the reaction of tetrahydropyran-2-ol with acetonitrile in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-pyran-2-yloxy)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Mechanism of Action
The mechanism of action of (Tetrahydro-pyran-2-yloxy)-acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for various biochemical reactions, while the tetrahydropyran ring can influence the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but without the nitrile group.
Acetonitrile: A simple nitrile compound without the tetrahydropyran ring.
Tetrahydropyran-2-ol: A compound with a hydroxyl group instead of the nitrile group.
Uniqueness
(Tetrahydro-pyran-2-yloxy)-acetonitrile is unique due to the combination of the tetrahydropyran ring and the nitrile group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(oxan-2-yloxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADWCNNOFHOBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337762 | |
Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17521-49-2 | |
Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was PTMT discovered, and what is its known biological activity?
A1: PTMT was discovered during research on amygdalin, a naturally occurring compound found in various plants. Researchers used an extracellular enzyme mixture from Aspergillus niger to catalytically degrade amygdalin, leading to the identification and purification of PTMT []. Importantly, PTMT was found to possess antitumor activity.
Q2: The research mentions a newly developed SPE-HPLC method for analyzing PTMT. Can you elaborate on the significance of this method?
A2: Understanding the pharmacokinetic properties of a potential drug candidate like PTMT is crucial. This involves studying its absorption, distribution, metabolism, and excretion within an organism. The developed SPE-HPLC method allows researchers to precisely measure the concentration of PTMT in mouse plasma samples []. This is essential for determining how PTMT behaves within a living system, which is a key step towards evaluating its potential as a therapeutic agent.
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